![molecular formula C17H19BrN2O3 B6123023 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B6123023.png)
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
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Overview
Description
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the carboxylic acid group can be added via carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing indole derivatives exhibit a wide range of biological activities, leading to their investigation in medicinal chemistry. The following are notable applications:
Anticancer Properties
Indole derivatives, including 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid, have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the compound may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms require further exploration.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This opens avenues for research into its effects on mood disorders and neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies on similar indole derivatives indicate potential antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains.
Potential Applications
Given its promising biological activities, this compound may find applications in:
- Pharmaceutical Development: As a lead compound for new anticancer or antidepressant drugs.
- Agricultural Chemistry: Potential use as an antimicrobial agent in crop protection.
- Material Science: As a precursor for developing novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-1H-indol-3-yl)ethanone: Similar indole structure but with an ethanone group instead of a piperidine ring.
5-bromo-1H-indole-3-carboxylic acid: Contains the indole and carboxylic acid groups but lacks the piperidine ring.
Uniqueness
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is unique due to its combination of the indole, piperidine, and carboxylic acid moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Biological Activity
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C19H24BrN3O3, with a molecular weight of 422.3 g/mol. The structure includes a brominated indole moiety linked to a piperidine ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H24BrN3O3 |
Molecular Weight | 422.3 g/mol |
IUPAC Name | Ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate |
InChI Key | DYYNVBVOTYVYMT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety has been shown to bind with high affinity to multiple receptors, influencing several biological processes such as:
- Anticancer Activity : Studies indicate that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound exhibits potential antibacterial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
- Neuroprotective Effects : Some research suggests that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Anticancer Activity
A study evaluated the efficacy of several indole derivatives, including those similar to this compound. The results indicated that these compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Antimicrobial Properties
Research focused on the synthesis of indole-based inhibitors revealed that 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine derivatives showed promising antibacterial activity against strains resistant to conventional antibiotics. The mechanism involved the inhibition of bacterial cystathionine γ-synthase, which is critical for bacterial survival .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and variations in the brominated indole structure have been explored to enhance potency and reduce toxicity. For instance, introducing different substituents on the indole ring has been shown to significantly affect biological outcomes .
Properties
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-3-4-15-12(10-14)5-8-19(15)9-6-16(21)20-7-1-2-13(11-20)17(22)23/h3-5,8,10,13H,1-2,6-7,9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDFZGSMQUKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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